
GSK1059615
Overview
Description
GSK1059615 is a potent, reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), exhibiting pan-PI3K and mTOR inhibitory activity. It demonstrates subnanomolar to low nanomolar IC50 values for PI3K isoforms (α: 0.4 nM, β: 0.6 nM, γ: 5 nM, δ: 2 nM) and mTOR (12 nM) . Preclinical studies highlight its ability to block PI3K-AKT-mTOR signaling, leading to anti-tumor effects in head and neck squamous cell carcinoma (HNSCC), gastric cancer (GC), and breast cancer models. Notably, this compound induces programmed necrosis in HNSCC cells via mitochondrial depolarization and cyclophilin-D/ANT-1 association , while triggering apoptosis in GC cells through microRNA-9 downregulation and LMX1A upregulation . In vivo, it suppresses tumor growth in xenograft models at 25–30 mg/kg doses .
Preparation Methods
The synthesis of GSK-1059615 involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the compound’s efficacy and safety.
Chemical Reactions Analysis
GSK-1059615 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gastric Cancer
GSK1059615 has shown promising results in inhibiting gastric cancer cell growth. In studies involving AGS cells and primary human gastric cancer cells, this compound effectively inhibited cell growth, survival, and proliferation while inducing apoptosis. The compound was found to block the PI3K-AKT-mTOR pathway, leading to downregulation of microRNA-9 and upregulation of LIM homeobox transcription factor 1α (LMX1A) in gastric cancer cells. Notably, this compound demonstrated minimal cytotoxicity in normal gastric epithelial cells, indicating a selective effect on cancerous cells .
Table 1: Effects of this compound on Gastric Cancer Cells
Parameter | Observations |
---|---|
Cell Growth Inhibition | Significant in AGS and primary GC cells |
Apoptosis Induction | Yes, in cancer cells |
Cytotoxicity in Normal Cells | Minimal |
Key Mechanisms | PI3K-AKT-mTOR blockade; miR-9 downregulation; LMX1A upregulation |
Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC models, this compound inhibited the survival and proliferation of established cell lines such as SCC-9, SQ20B, and A253. Interestingly, while it induced programmed necrosis rather than typical apoptosis, it effectively blocked the activation of the PI3K-AKT-mTOR pathway. Studies showed that this compound treatment led to significant decreases in lactate dehydrogenase release, indicating cell death .
Table 2: Effects of this compound on HNSCC Cells
Parameter | Observations |
---|---|
Cell Survival Inhibition | Significant across multiple lines |
Apoptosis | Not induced; programmed necrosis observed |
Key Mechanisms | PI3K-AKT-mTOR blockade; mitochondrial depolarization |
In Vivo Studies
In vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth in both gastric cancer and HNSCC models. Administration of this compound at doses of 10 or 30 mg/kg resulted in marked tumor size reduction compared to control groups .
Table 3: In Vivo Efficacy of this compound
Cancer Type | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition |
---|---|---|---|
Gastric Cancer | Intraperitoneal | 10 or 30 | Significant |
Head and Neck Cancer | Intraperitoneal | 30 | Significant |
Mechanism of Action
GSK-1059615 exerts its effects by inhibiting the activity of PI3K and mTOR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling. This inhibition leads to reduced cell proliferation, increased apoptosis, and altered cellular metabolism . The molecular targets include the catalytic subunits of PI3K (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) and mTOR, which are critical regulators of cell growth and survival .
Comparison with Similar Compounds
Comparison with Similar PI3K/mTOR Inhibitors
Biochemical and Target Selectivity Profiles
Table 1: Biochemical Activity of GSK1059615 vs. Other Inhibitors
Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | mTOR IC50 (nM) | Key Targets |
---|---|---|---|---|
This compound | 0.4 | 0.6 | 12 | Pan-PI3K, mTORC1/2 |
Dactolisib (NVP-BEZ235) | 4 | 76 | 7 | Pan-PI3K, mTORC1/2 |
Gedatolisib (PKI-587) | 0.4 | 5.5 | 10 | Pan-PI3K, mTORC1/2 |
Voxtalisib (XL765) | 39 | 113 | 23 | Pan-PI3K, mTORC1/2 |
Rapamycin | N/A | N/A | 0.1* | mTORC1 only |
*Rapamycin selectively inhibits mTORC1 .
Key Observations :
- This compound has superior potency against PI3Kα/β compared to dactolisib and voxtalisib .
- Unlike rapamycin, this compound inhibits both mTORC1 and mTORC2, blocking AKT-Ser473 phosphorylation .
Mechanistic Differences
Programmed Necrosis vs. Apoptosis :
- This compound : Induces mitochondrial-dependent necrosis in HNSCC via cyclophilin-D/ANT-1 interaction and LDH release, bypassing apoptosis .
- LY294002/Wortmannin (PI3K inhibitors) : Primarily induce apoptosis in HNSCC .
- Dactolisib/Gedatolisib : Trigger apoptosis in solid tumors but lack evidence of necrosis induction .
Dual Pathway Inhibition :
- This compound’s dual PI3K/mTOR blockade prevents feedback AKT activation, a limitation of single-target inhibitors like MK-2206 (AKT inhibitor) or rapamycin .
In Vitro and In Vivo Efficacy
Table 2: Anti-Cancer Efficacy Across Models
Key Findings :
- This compound outperforms AKT-specific (MK-2206) and mTOR-specific (AZD-2014) inhibitors in HNSCC cell death .
- In GC, this compound’s efficacy surpasses AZD2014 and MK2206 due to dual pathway blockade .
- Machine learning ranks this compound as pharmacologically similar to BYL-719 (PI3Kα-specific), despite broader target spectrum .
Selectivity and Off-Target Effects
- This compound : Shows off-target inhibition of HIPK3 and Aurora kinases in kinase screens .
- Dactolisib/Voxtalisib : Broader kinase inhibition profiles, increasing toxicity risks .
- Abemaciclib : Selective for CDK4/6 and HIPK3, with minimal PI3K/mTOR activity .
Clinical Development Status
Advantages and Limitations of this compound
Advantages :
- Dual inhibition prevents compensatory pathway activation.
- Programmed necrosis may overcome apoptosis resistance .
- High potency across PI3K isoforms and mTOR .
Limitations :
- Limited blood-brain barrier penetration, reducing efficacy in CNS tumors .
- Off-target kinase activity (e.g., HIPK3) may contribute to uncharacterized toxicities .
Biological Activity
GSK1059615, also known as GSK615, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This compound has garnered significant attention due to its potential therapeutic applications in various cancers, particularly head and neck squamous cell carcinoma (HNSCC) and gastric cancer. This article will provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in different cancer types, and relevant research findings.
This compound functions by inhibiting the PI3K-AKT-mTOR signaling pathway, which is frequently dysregulated in cancer. The compound exhibits subnanomolar IC50 values for PI3Kα and its carcinogenic mutants, as well as low nanomolar activity against other PI3K isoforms (PI3Kβ, γ, δ) and mTOR. Specifically, the IC50 values are as follows:
Target | IC50 (nM) |
---|---|
PI3Kα | 0.4 |
PI3Kβ | 0.6 |
PI3Kγ | 5 |
PI3Kδ | 2 |
mTOR | 12 |
These values indicate that this compound is a highly effective inhibitor of the PI3K pathway, making it a promising candidate for cancer treatment .
Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC models, this compound has demonstrated significant cytotoxic effects. Studies show that it inhibits the survival and proliferation of established HNSCC cell lines (SCC-9, SQ20B, A253) as well as primary human HNSCC cells. Notably, this compound induces programmed necrosis rather than apoptosis in these cells. This was evidenced by mitochondrial depolarization and lactate dehydrogenase (LDH) release assays .
Key Findings:
- Cell Viability: this compound significantly reduced the number of viable SCC-9 colonies at concentrations ranging from 1 to 30 μM.
- Mechanism: The compound blocked the activation of the PI3K-AKT-mTOR pathway, leading to decreased phosphorylation of key signaling proteins such as AKT and mTOR .
Gastric Cancer
Recent studies have also explored the anti-cancer effects of this compound in gastric cancer models. In AGS cells and primary human gastric cancer cells, this compound inhibited cell growth and induced apoptosis while showing no cytotoxicity to normal gastric epithelial cells .
Key Findings:
- Growth Inhibition: The compound effectively blocked cell cycle progression in gastric cancer cells.
- Molecular Mechanism: this compound downregulated miR-9 and increased expression levels of LIM homeobox transcription factor 1α (LMX1A), suggesting a novel mechanism for its anti-cancer activity .
Case Studies and Clinical Implications
Several case studies have highlighted the potential of this compound as a therapeutic agent. For instance:
- In vitro studies indicated that this compound could be more effective than other known AKT inhibitors like LY294002 and perifosine in killing HNSCC cells.
- Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of this compound in various tumor types, with preliminary results suggesting promising outcomes for patients with advanced cancers .
Properties
IUPAC Name |
(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDITZBLZQQZVEE-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242004 | |
Record name | GSK-1059615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958852-01-2 | |
Record name | GSK-1059615 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-1059615 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11962 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-1059615 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-1059615 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.